molecular formula C17H17Cl2NO2 B2461410 1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one CAS No. 1022530-75-1

1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

Cat. No.: B2461410
CAS No.: 1022530-75-1
M. Wt: 338.23
InChI Key: ALZFSHITWHCRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is a halogenated indole derivative characterized by a partially hydrogenated indol-4-one core (5,6,7-trihydroindol-4-one) substituted with 2,6,6-trimethyl groups and a 3,5-dichloro-4-hydroxyphenyl moiety. This compound’s structure combines a bicyclic indole scaffold with electron-withdrawing chlorine atoms and a hydroxyl group on the aromatic ring, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-(3,5-dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-9-4-11-14(7-17(2,3)8-15(11)21)20(9)10-5-12(18)16(22)13(19)6-10/h4-6,22H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZFSHITWHCRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=C(C(=C3)Cl)O)Cl)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-4-hydroxybenzaldehyde and 2,6,6-trimethylcyclohexanone.

    Condensation Reaction: The initial step involves a condensation reaction between 3,5-dichloro-4-hydroxybenzaldehyde and 2,6,6-trimethylcyclohexanone in the presence of a base such as sodium hydroxide. This forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the trihydroindol core.

    Final Product Formation: The final step involves purification and isolation of the desired product, 1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one exhibits notable pharmacological properties that make it a candidate for drug development:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects on various cancer cell lines such as HCT-116 and MCF-7. These studies indicate that modifications to the indole structure can enhance activity against tumor cells .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Research indicates that indole derivatives can inhibit the growth of bacteria and fungi, suggesting applications in developing new antibiotics or antifungal treatments .

Agricultural Applications

The compound's unique structure may also lend itself to agricultural applications:

  • Pesticide Development : Compounds with similar indole frameworks have been explored for their insecticidal and herbicidal properties. The chlorinated phenolic groups in this compound could enhance its efficacy against pests while potentially being less toxic to non-target organisms .

Materials Science Applications

In materials science, the compound's physical properties may enable its use in various applications:

  • Corrosion Inhibitors : The ability of certain indole derivatives to form protective films on metal surfaces suggests potential use as corrosion inhibitors in industrial settings. Studies have indicated that these compounds can effectively reduce corrosion rates in metals exposed to harsh environments .

Case Study 1: Antitumor Activity Evaluation

A study was conducted to evaluate the anticancer effects of synthesized derivatives of 1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one against several cancer cell lines. The results indicated promising IC50 values ranging from 3.6 µM to 11.0 µM for specific derivatives when tested against HCT-116 cells . This highlights the potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against common bacterial strains. The results demonstrated significant inhibition zones compared to control groups, suggesting strong antimicrobial activity that could be harnessed for new antibiotic formulations .

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogenated Phenylpropanoic Acid Derivatives

The marine-derived compounds 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) and its methyl ester (2) () share the 3,5-dichloro-4-hydroxyphenyl group with the target compound. However, their linear propanoic acid chain contrasts with the bicyclic indole core of the target molecule. These phenylpropanoic acids exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimal effects on Candida albicans . This highlights the role of chlorine and hydroxyl groups in enhancing antibacterial activity, though the indole core may confer distinct pharmacokinetic properties (e.g., membrane permeability or target specificity) compared to aliphatic analogs.

Indole-Based Derivatives

  • 1-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one and 1-(3,4-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one (): These analogs replace chlorine with fluorine at the phenyl ring. Molecular weights (289.33 g/mol) and formulas (C₁₇H₁₇F₂NO) are analogous, suggesting similar solubility profiles .
  • 2-(3-(4-Chlorophenyl)-1-(5,10-dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (): This compound incorporates a triazinoquinoxaline moiety, introducing nitrogen-rich heterocycles that may enhance DNA intercalation or enzyme inhibition. Its melting point (229–230°C) and elemental analysis data (e.g., C: 59.15%, H: 4.21%) provide benchmarks for purity and stability comparisons, though the target compound’s analogous data are unavailable .

Functional Group Impact

  • Chlorine vs. Hydroxyl Substitution : Chlorine’s polarizability and lipophilicity may improve membrane penetration in antimicrobial applications, while the hydroxyl group could facilitate hydrogen bonding (), influencing solubility or target binding .

Notes

  • Data Gaps : Direct biological or crystallographic data for the target compound are absent in the evidence; comparisons rely on structural analogs.
  • Synthesis Insights : General procedures for indole derivatives () suggest routes involving condensation or cyclization, but specifics for the target compound remain unclear.
  • Contradictions: While chlorinated phenylpropanoic acids show antibacterial activity (), fluorine-substituted indoles () lack reported bioactivity, complicating extrapolations.

Biological Activity

1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of indole derivatives known for diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

  • Molecular Formula : C17H17Cl2N O2
  • Molecular Weight : 338.24 g/mol
  • Boiling Point : Approximately 477.3 °C (predicted) .

The biological activity of this compound is largely attributed to its structure, which allows it to interact with various biological targets. The presence of the dichloro and hydroxy groups on the phenyl ring enhances its reactivity and potential for interaction with enzymes and receptors.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indole have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.

  • Case Study : A study demonstrated that a related compound effectively reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in human cancer cell lines .

Antioxidant Properties

The antioxidant activity of this compound is noteworthy. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative stress.

  • Research Findings : In vitro assays have shown that this compound exhibits a significant ability to scavenge free radicals, which could be beneficial in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds that can inhibit inflammatory pathways are of great interest.

  • Mechanism : The compound may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, thus exhibiting anti-inflammatory effects .

Data Tables

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX-2 expression

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound requires careful control of substituent reactivity due to the dichlorophenol and trihydroindol-4-one moieties. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example, regioselective halogenation at the 3,5-positions of the phenol group may require Lewis acid catalysts like AlCl₃ to direct substitution . Purification challenges arise from the compound’s hydrophobicity; column chromatography with gradients of ethyl acetate/hexane mixtures (e.g., 20–50% EtOAc) is recommended for isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming regiochemistry?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the trihydroindol-4-one ring. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) help confirm substitution patterns .
  • HRMS : Use electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ with <2 ppm mass accuracy.
  • IR : Confirm hydroxyl (3200–3400 cm⁻¹) and ketone (1640–1680 cm⁻¹) functional groups .

Q. How can solubility limitations in aqueous media be addressed for in vitro bioactivity studies?

  • Methodological Answer : Due to low water solubility, use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. Validate solvent biocompatibility via cytotoxicity assays (e.g., MTT on HEK-293 cells). For partition coefficient (LogP) estimation, employ shake-flask methods with octanol/water systems, as computational tools may underestimate steric effects from the trimethyl groups .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Conduct orthogonal assays (e.g., enzymatic vs. cell-based) and validate compound purity via HPLC-UV/ELSD (>98%). For example, if conflicting antioxidant activity is reported, compare DPPH radical scavenging and ORAC assays under standardized conditions .

Q. How does the stereochemical configuration of the trihydroindol-4-one ring impact biological target interactions?

  • Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Test isolated enantiomers in receptor-binding assays (e.g., radioligand displacement for GPCR targets). Molecular docking simulations (AutoDock Vina) can predict enantiomer-specific binding poses with active sites .

Q. What methodologies are recommended for studying the environmental fate of this compound?

  • Methodological Answer : Follow OECD guidelines for abiotic/biotic degradation studies. Assess hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation, λ >290 nm). For biodegradation, use OECD 301F respirometry in activated sludge. Quantify metabolites via LC-QTOF-MS .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer : Use in silico tools like MetaSite to predict Phase I/II metabolism. Validate predictions with in vitro microsomal assays (human liver S9 fraction). For toxicity, apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks, but confirm with Ames tests for mutagenicity .

Q. What experimental designs minimize confounding variables in antioxidant activity studies?

  • Methodological Answer : Implement a split-plot design with randomized blocks to control for batch effects. Include positive controls (e.g., ascorbic acid) and normalize activity to total phenolic content (Folin-Ciocalteu assay). Use ANOVA with post-hoc Tukey tests for significance (p <0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.